molecular formula C10H14IN5O4 B1255247 5-Iodo-5,6-dihydro-6-azatubercidin

5-Iodo-5,6-dihydro-6-azatubercidin

Cat. No.: B1255247
M. Wt: 395.15 g/mol
InChI Key: IPMOTTQXPAXTMS-CKVFBBIQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine typically involves the following steps:

Industrial Production Methods

This could include the use of continuous flow reactors and automated synthesis equipment to improve efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used

    Oxidation Products: Oxidized forms of the ribofuranosyl moiety

    Reduction Products: Reduced forms of the ribofuranosyl moiety

    Hydrolysis Products: Pyrazolo[3,4-d]pyrimidine derivatives and ribose

Mechanism of Action

The mechanism of action of 2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ribofuranosyl-3-Iodo-2,3-Dihydro-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core, the ribofuranosyl moiety, and the iodine substituent. This unique structure imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H14IN5O4

Molecular Weight

395.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(3R)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14IN5O4/c11-7-4-8(12)13-2-14-9(4)16(15-7)10-6(19)5(18)3(1-17)20-10/h2-3,5-7,10,15,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,7+,10-/m1/s1

InChI Key

IPMOTTQXPAXTMS-CKVFBBIQSA-N

Isomeric SMILES

C1=NC(=C2[C@H](NN(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N

Canonical SMILES

C1=NC(=C2C(NN(C2=N1)C3C(C(C(O3)CO)O)O)I)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-5,6-dihydro-6-azatubercidin
Reactant of Route 2
5-Iodo-5,6-dihydro-6-azatubercidin
Reactant of Route 3
5-Iodo-5,6-dihydro-6-azatubercidin
Reactant of Route 4
5-Iodo-5,6-dihydro-6-azatubercidin
Reactant of Route 5
5-Iodo-5,6-dihydro-6-azatubercidin
Reactant of Route 6
5-Iodo-5,6-dihydro-6-azatubercidin

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